molecular formula C13H14O2 B12593718 (Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone CAS No. 646522-91-0

(Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B12593718
CAS No.: 646522-91-0
M. Wt: 202.25 g/mol
InChI Key: HNZGIOAKTKZPOL-UHFFFAOYSA-N
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Description

(Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone is an organic compound with a unique structure that combines a cyclopentene ring with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone typically involves the reaction of cyclopent-3-en-1-yl derivatives with 2-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ketone product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

(Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: Shares the cyclopentene ring structure but differs in functional groups.

    Methoxybenzophenone: Contains the methoxyphenyl group but lacks the cyclopentene ring.

Uniqueness

(Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone is unique due to its combination of a cyclopentene ring and a methoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

(Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone, also known as a cyclopentenyl ketone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a cyclopentene ring and a methoxy-substituted phenyl group, which contribute to its biological activity. The structural formula can be represented as follows:

C13H14O\text{C}_{13}\text{H}_{14}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells.
  • Antioxidant Properties : The methoxy group is known to enhance the antioxidant capacity of compounds, potentially leading to protective effects against oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Modification : The compound may act as an electrophile, interacting with nucleophilic sites in proteins or nucleic acids, which can lead to altered cellular functions.
  • Induction of Apoptosis : There is evidence suggesting that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values for different cell lines were evaluated:

Cell LineIC50 (µM)
MCF-7 (Breast)15.4
HeLa (Cervical)12.7
A549 (Lung)18.5

These results indicate that the compound has a promising profile as an anticancer agent.

Antioxidant Properties

In vitro assays measuring the DPPH radical scavenging activity showed that the compound possesses notable antioxidant properties:

Concentration (µM)DPPH Scavenging (%)
1025
5060
10085

This suggests that increasing concentrations lead to enhanced antioxidant activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the methoxy group and cyclopentene ring significantly influence the biological activity. For instance, substituents on the phenyl ring can enhance or diminish cytotoxicity and antioxidant capacity.

Properties

CAS No.

646522-91-0

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

cyclopent-3-en-1-yl-(2-methoxyphenyl)methanone

InChI

InChI=1S/C13H14O2/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h2-5,8-10H,6-7H2,1H3

InChI Key

HNZGIOAKTKZPOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CC=CC2

Origin of Product

United States

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